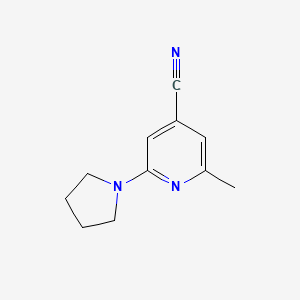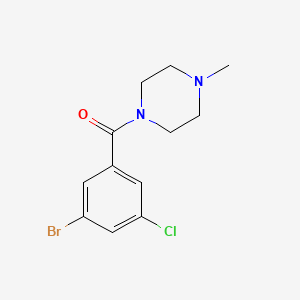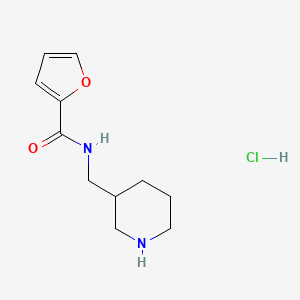
4-(4-Carboxy-3-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(4-Carboxy-3-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester (4-CFPA) is a small molecule that has been used in a variety of scientific research applications. It is a fluorinated piperazine derivative with a carboxylic acid group, and is an important building block for organic synthesis. 4-CFPA has a wide range of uses in organic synthesis, and has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- A compound similar to 4-(4-Carboxy-3-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester was synthesized and characterized for its crystal structure and biological activities. The synthesized compound showed moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural Analysis and Bioactivity
- A sterically congested piperazine derivative, closely related to the compound , was prepared using a modified Bruylants approach. This compound's chemistry suggests potential pharmacological applications due to its novel structure (Gumireddy et al., 2021).
Potential Therapeutic Applications
- Piperazine derivatives have been studied for their potential in creating new cerebral vasodilators. For example, a compound with a structure akin to 4-(4-Carboxy-3-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester was synthesized to investigate its metabolic fate (Satomi, Kawashima, & Awata, 1988).
Applications in Antibacterial and Antifungal Research
- Research has been conducted on derivatives of N-Boc piperazine, including ester and hydrazide derivatives, for their potential antibacterial and antifungal activities. These studies indicate a potential for similar compounds in antimicrobial research (Kulkarni et al., 2016).
Synthesis and Pharmaceutical Intermediates
- The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with structural similarities, has been achieved. Such compounds serve as crucial intermediates for the development of biologically active benzimidazole compounds, indicating a pharmaceutical application (Ya-hu, 2010).
Neurotransmitter Release and Uptake Studies
- Piperazine derivatives have been examined for their effects on neurotransmitter release and uptake, such as dopamine, serotonin, and noradrenaline. This suggests potential applications in neurological and psychiatric research (Pettersson, 1995).
Propiedades
IUPAC Name |
2-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,3)23-15(22)19-8-6-18(7-9-19)11-4-5-12(14(20)21)13(17)10-11/h4-5,10H,6-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDNRVWYLPHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)


![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)


